8-Bromo-1,7-naphthyridin-6-amine
Overview
Description
8-Bromo-1,7-naphthyridin-6-amine is a compound that can be synthesized through various chemical reactions involving bromonaphthyridines and amines. The compound is of interest due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of antimalarial agents and other pharmaceuticals. The synthesis and reactivity of related naphthyridine derivatives have been explored in several studies, which provide insights into the methods of preparation and potential uses of such compounds.
Synthesis Analysis
The synthesis of bromonaphthyridines, which are precursors to 8-Bromo-1,7-naphthyridin-6-amine, can be achieved through the treatment of amidonaphthyridinones with phosphorus tribromide, yielding products in moderate yields . Additionally, the copper-catalyzed amination of these bromonaphthyridines with aqueous ammonia at room temperature affords the desired amination products, including 8-Bromo-1,7-naphthyridin-6-amine, in varying yields . The reactivity of related compounds, such as 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines, has also been studied, revealing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been extensively studied through X-ray crystallography. These studies have revealed the presence of classical hydrogen bonds and other noncovalent interactions that play a significant role in the formation of supramolecular structures . The crystal packing analysis suggests that these interactions, including N-H...O and O-H...O hydrogen bonds, are crucial in the formation of 3D framework structures .
Chemical Reactions Analysis
Naphthyridine derivatives participate in various chemical reactions, forming supramolecular networks and salts with carboxylic acids through proton transfer . These reactions are driven by classical hydrogen bonds and other intermolecular interactions, which guide the formation of salts and adducts with distinct 1D to 3D structures . The reactivity of these compounds under different conditions can lead to a range of substitution patterns and even unexpected rearrangements, as observed in the synthesis of diamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-1,7-naphthyridin-6-amine and related compounds have been characterized using various analytical techniques, including infrared spectroscopy, melting point determination, and elemental analysis . These properties are influenced by the molecular structure and the nature of the intermolecular interactions present in the crystalline forms of the compounds. The formation of supramolecular salts and adducts with carboxylic acids is indicative of the compound's ability to engage in strong acid-base interactions, which are essential for the stability and formation of the observed supramolecular architectures .
Scientific Research Applications
Synthesis and Chemical Transformations
- 8-Bromo-1,7-naphthyridin-6-amine serves as a starting material for synthesizing various naphthyridine derivatives. One study described a new synthesis of 5-chloro- and 5-bromo-1,7-naphthyridine using 8-amino-1,7-naphthyridine, highlighting the compound's role in chemical transformations (Woźniak & Plas, 1978).
Antimalarial Activity
- Research on N4-substituted 7-bromo-1,5-naphthyridin-4-amines, prepared from nicotinic acid and related to 8-Bromo-1,7-naphthyridin-6-amine, revealed significant antimalarial activity in some compounds, suggesting potential therapeutic applications (Barlin & Tan, 1985).
Methodological Advances in Chemistry
- A study on copper-catalyzed amination of bromonaphthyridines, including amido-bromo-1,8-naphthyridines, at room temperature presented an alternative method for synthesizing functional, nonsymmetric 2,7-diamido-1,8-naphthyridines, demonstrating methodological advancements in chemistry (Anderson et al., 2010).
Applications in Organelle Labelling
- The construction of fluorescent markers for lipid droplets using 1,8-naphthalimide, related to 8-Bromo-1,7-naphthyridin-6-amine, highlights the compound's potential applications in cellular imaging and organelle labelling. This research demonstrates the ability to create specific markers for medical and biological studies (Ni et al., 2020).
Safety And Hazards
properties
IUPAC Name |
8-bromo-1,7-naphthyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKBVMEHDGRAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443761 | |
Record name | 8-bromo-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,7-naphthyridin-6-amine | |
CAS RN |
5912-35-6 | |
Record name | 8-Bromo-1,7-naphthyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5912-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-bromo-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,7-naphthyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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